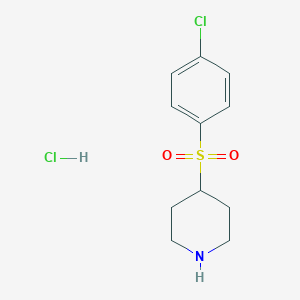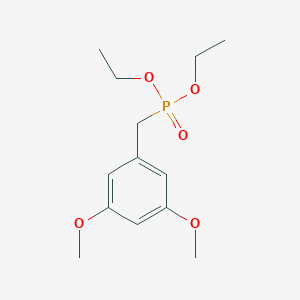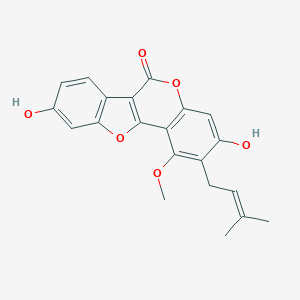
Glycyrol
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Neoglycyrol has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying polyphenolic structures and reactions.
Biology: Investigated for its role in modulating biological pathways and cellular processes.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases, cancer, and cardiovascular conditions.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals
Wirkmechanismus
Neoglycyrol exerts its effects through various molecular targets and pathways. It acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It also modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. Additionally, neothis compound has been shown to induce apoptosis in cancer cells by activating caspases and other apoptotic proteins .
Safety and Hazards
When handling Neoglycyrol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .
Relevant Papers One relevant paper discusses the beneficial effect of this compound, a natural compound extracted from Glycyrrhiza uralensis and similar to Neothis compound, in collagen-induced arthritis (CIA) in mice . The therapeutic effect of this compound was associated with the down-regulation of both autoimmune and inflammatory reactions .
Biochemische Analyse
Biochemical Properties
Glycyrol interacts with various enzymes and proteins in biochemical reactions. For instance, it has been shown to interact with MET, a tyrosine kinase receptor, in non-small cell lung cancer cells . This interaction is associated with the ability of this compound to overcome resistance to the drug gefitinib .
Cellular Effects
This compound has been found to have significant effects on various types of cells and cellular processes. For example, it has been shown to be effective against gefitinib-resistant HCC827GR lung cancer cells, both in vitro and in vivo . This compound influences cell function by inactivating MET, which contributes to the resistance of HCC827GR cells to gefitinib .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules and its influence on gene expression. In the case of gefitinib-resistant lung cancer cells, this compound increases the sensitivity of these cells to gefitinib by inactivating MET .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed over time. For instance, this compound has been shown to be effective against HCC827GR cells in both in vitro and in vivo settings
Dosage Effects in Animal Models
The effects of this compound have been studied in animal models at different dosages. For example, in a study on collagen-induced arthritis in mice, peroral administration of this compound significantly reduced clinical scores and alleviated cartilage and bone erosion . The specific dosage effects of this compound in these models need further exploration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Neoglycyrol can be isolated from the roots of Glycyrrhiza uralensis using chromatographic techniques such as silica gel and polyamide column chromatography . The compound is typically obtained as a white to off-white solid with a molecular weight of 366.37 g/mol .
Industrial Production Methods
Industrial production of neothis compound involves the extraction of licorice roots followed by purification using high-performance liquid chromatography (HPLC). The process ensures high purity and yield of the compound, making it suitable for various research and industrial applications .
Analyse Chemischer Reaktionen
Types of Reactions
Neoglycyrol undergoes several types of chemical reactions, including:
Oxidation: Neothis compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert neothis compound into its reduced forms.
Substitution: Neothis compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like methanol and ethanol are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of neothis compound, which can have different biological activities and properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Glycyrrhizin: Another compound extracted from licorice with anti-inflammatory and antiviral properties.
Liquiritin: A flavonoid found in licorice with antioxidant and anti-inflammatory effects.
Isoliquiritigenin: A chalcone compound with anti-cancer and anti-inflammatory activities.
Uniqueness of Neoglycyrol
Neothis compound is unique due to its coumestan structure, which distinguishes it from other licorice-derived compounds. Its specific molecular structure allows it to interact with different biological targets and pathways, making it a versatile compound for various research and therapeutic applications .
Eigenschaften
IUPAC Name |
3,9-dihydroxy-1-methoxy-2-(3-methylbut-2-enyl)-[1]benzofuro[3,2-c]chromen-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O6/c1-10(2)4-6-12-14(23)9-16-18(19(12)25-3)20-17(21(24)27-16)13-7-5-11(22)8-15(13)26-20/h4-5,7-9,22-23H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWESBHWAOZORCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C2=C(C=C1O)OC(=O)C3=C2OC4=C3C=CC(=C4)O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00177569 | |
| Record name | Neoglycyrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Glycyrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
23013-84-5 | |
| Record name | Glycyrol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23013-84-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycyrol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023013845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neoglycyrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00177569 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLYCYROL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C3DSA537F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Glycyrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
243.5 - 245 °C | |
| Record name | Glycyrol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033882 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Neoglycyrol and where is it found?
A1: Neothis compound is a coumarin compound first isolated from the root of Glycyrrhiza uralensis Fisch, also known as licorice. [, ] This plant has a long history of use in traditional medicine.
Q2: What is the chemical structure of Neothis compound?
A2: Neothis compound (C21H18O6) is characterized by a yellow needle-like crystalline structure with a melting point of 263.5-265°C. [, ] It contains one methoxyl group, one isopentenyl group, and two hydroxyl groups. This structure has been confirmed through chemical analysis and spectroscopic methods including UV, IR, NMR, and Mass Spectrometry. [, ]
Q3: Have any biological activities been associated with Neothis compound?
A3: While research on Neothis compound is still in its early stages, one study identified it as one of several compounds in a traditional Chinese medicine formulation that exhibited myocardial protective effects in an in vitro model of H2O2-induced damage in H9c2 cardiomyocytes. [] Further research is needed to confirm and elaborate on these initial findings.
Q4: How can I identify and quantify Neothis compound in complex mixtures?
A4: High-performance liquid chromatography coupled with electrospray ionization mass spectrometry (HPLC/ESI-MSn) has been successfully employed to identify and quantify Neothis compound in extracts from Glycyrrhiza uralensis. [] This technique allows for the separation and detection of different compounds based on their mass-to-charge ratio, providing a powerful tool for analyzing complex plant extracts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



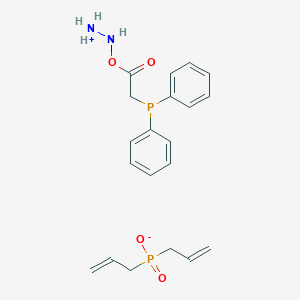
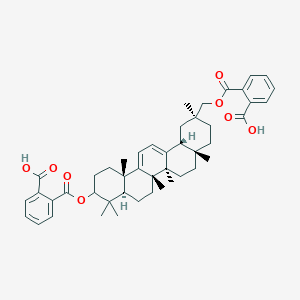
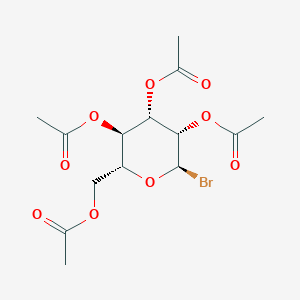


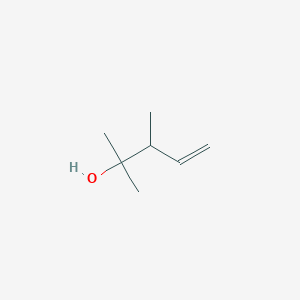
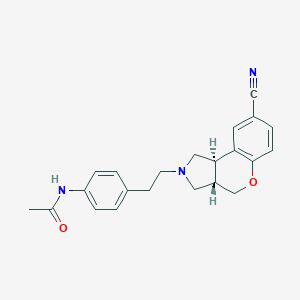
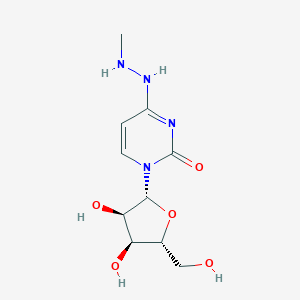

![Bicyclo[4.4.1]undeca-1(10),2,4,6,8-pentaene-2-carbonyl chloride](/img/structure/B26460.png)
